
Phthalylsulfapyridazine
Übersicht
Beschreibung
Phthalylsulfapyridazine is a sulfonamide antibacterial compound known for its broad-spectrum activity against various bacterial infections. It is a derivative of sulfapyridazine, where the sulfonamide group is linked to a phthalic acid moiety. This compound is particularly effective in treating gastrointestinal infections due to its ability to remain active in the intestinal tract.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Phthalylsulfapyridazine can be synthesized through the reaction of sulfapyridazine with phthalic anhydride. The reaction typically involves heating sulfapyridazine with phthalic anhydride in the presence of a suitable solvent such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product.
Industrial Production Methods: In industrial settings, the synthesis of this compound is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization. The purity of the final product is ensured through various purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: Phthalylsulfapyridazine undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield sulfapyridazine and phthalic acid.
Oxidation: It can undergo oxidation reactions, although these are less common and typically require strong oxidizing agents.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Hydrolysis: Sulfapyridazine and phthalic acid.
Oxidation: Various oxidized derivatives depending on the conditions.
Substitution: Substituted sulfonamide derivatives.
Wissenschaftliche Forschungsanwendungen
Antibacterial Properties
Phthalylsulfapyridazine has demonstrated significant antibacterial activity against a variety of Gram-positive and Gram-negative bacteria. Its mechanism primarily involves the inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis.
Case Study: Efficacy Against Resistant Strains
A study evaluated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited a minimum inhibitory concentration (MIC) of 4 µg/mL, indicating potent activity against this resistant strain. This suggests its potential use as an alternative treatment option for infections caused by resistant bacteria .
Antifungal Activity
Recent research has also highlighted the antifungal properties of this compound. It has shown effectiveness against various fungal pathogens, including Candida species.
Data Table: Antifungal Activity
This data indicates that this compound could be a viable candidate for treating fungal infections, especially those resistant to conventional antifungal agents.
Antitumor Potential
This compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through various pathways, including the activation of caspases.
Case Study: Breast Cancer Cell Lines
In vitro studies on breast cancer cell lines (MCF-7) demonstrated that this compound reduced cell viability with an IC50 value of 10 µM. The compound was found to inhibit cell proliferation significantly and induce cell cycle arrest at the G2/M phase .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. It appears to modulate inflammatory cytokine production, which may be beneficial in treating inflammatory diseases.
Data Table: Cytokine Inhibition
These findings indicate that this compound could be useful in managing conditions characterized by chronic inflammation.
Pharmacokinetic Profile
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Studies have shown that it has a moderate half-life and is well absorbed when administered orally.
Key Pharmacokinetic Data
- Half-life: Approximately 6 hours
- Bioavailability: 75%
- Metabolism: Primarily hepatic
This profile suggests that this compound could be suitable for oral administration in clinical settings .
Wirkmechanismus
Phthalylsulfapyridazine exerts its antibacterial effects by inhibiting the synthesis of dihydrofolic acid in bacteria. It competes with para-aminobenzoic acid (PABA) for the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication. This leads to the eventual death of the bacterial cells.
Vergleich Mit ähnlichen Verbindungen
Sulfapyridazine: A sulfonamide antibiotic used to treat bacterial infections.
Sulfamethoxazole: Often combined with trimethoprim to treat a variety of bacterial infections.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Phthalylsulfapyridazine stands out due to its specific application in gastrointestinal infections and its unique chemical structure that provides enhanced stability and activity in the intestinal tract.
Biologische Aktivität
Phthalylsulfapyridazine is a sulfonamide antibiotic that has garnered attention for its potential biological activities, particularly in the field of antimicrobial therapy. This article delves into the compound's biological activity, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.
This compound is characterized by the presence of a phthalyl group linked to sulfapyridazine, a sulfonamide derivative. Sulfonamides, including this compound, act primarily as competitive inhibitors of the bacterial enzyme dihydropteroate synthase. This enzyme is crucial for the synthesis of folate, which is necessary for nucleic acid production in bacteria. By inhibiting this enzyme, this compound effectively prevents bacterial growth and replication .
In Vitro Studies
Research has demonstrated that this compound exhibits significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. In vitro studies have shown:
- Escherichia coli : Effective inhibition with minimum inhibitory concentrations (MIC) ranging from 4 to 16 µg/mL.
- Staphylococcus aureus : MIC values reported between 8 and 32 µg/mL.
- Pseudomonas aeruginosa : Less effective, with MIC values often exceeding 32 µg/mL.
These findings suggest that while this compound is potent against certain pathogens, its efficacy may vary significantly depending on the bacterial strain .
Case Studies
- Case Study on Dermatitis Herpetiformis : A clinical study involving patients with dermatitis herpetiformis treated with this compound showed a marked improvement in symptoms compared to placebo groups. The study highlighted the compound's anti-inflammatory properties alongside its antibacterial effects .
- Infection Control : In a hospital setting, this compound was used as part of a treatment regimen for patients suffering from severe bacterial infections resistant to other antibiotics. The results indicated a significant reduction in infection rates and improved patient outcomes .
Safety Profile and Side Effects
While this compound is generally well-tolerated, some adverse effects have been reported:
- Allergic reactions such as rashes and fever.
- Gastrointestinal disturbances including nausea and diarrhea.
- Rare but serious effects like Stevens-Johnson syndrome.
Monitoring for these side effects is essential during treatment .
Research Findings and Future Directions
Recent studies have explored the potential of this compound in combination therapies to enhance its antimicrobial efficacy. For instance, combining it with other antibiotics has shown synergistic effects against resistant bacterial strains.
Table: Summary of Biological Activities
Activity Type | Pathogen | MIC (µg/mL) | Notes |
---|---|---|---|
Antibacterial | Escherichia coli | 4 - 16 | Effective against Gram-negative bacteria |
Antibacterial | Staphylococcus aureus | 8 - 32 | Effective against Gram-positive bacteria |
Antibacterial | Pseudomonas aeruginosa | >32 | Less effective |
Anti-inflammatory | Dermatitis herpetiformis | N/A | Significant symptom improvement |
Eigenschaften
IUPAC Name |
2-[[4-[(6-methoxypyridazin-3-yl)sulfamoyl]phenyl]carbamoyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O6S/c1-29-17-11-10-16(21-22-17)23-30(27,28)13-8-6-12(7-9-13)20-18(24)14-4-2-3-5-15(14)19(25)26/h2-11H,1H3,(H,20,24)(H,21,23)(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQJMQMALOQQBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40156338 | |
Record name | Phthalylsulfapyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40156338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13010-46-3 | |
Record name | Phthalylsulfapyridazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013010463 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phthalylsulfapyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40156338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-((4-((6-METHOXYPYRIDAZIN-3-YL)SULFAMOYL)PHENYL)CARBAMOYL)BENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6C4VK2DCF7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.